molecular formula C16H14F3N5O2S B2885978 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034284-44-9

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2885978
CAS No.: 2034284-44-9
M. Wt: 397.38
InChI Key: PQNPQAOHSDVZHJ-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a benzimidazole core, which is known to interact with a variety of biological targets . .

Mode of Action

Compounds containing abenzimidazole core are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the pyrrolidine and oxadiazole rings may also contribute to the compound’s mode of action by enhancing its ability to penetrate cell membranes or by interacting with specific protein residues .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways affected would depend on the compound’s specific targets.

Pharmacokinetics

benzimidazole , pyrrolidine , and oxadiazole rings may influence these properties. For instance, the benzimidazole ring is known to enhance cellular uptake, while the pyrrolidine ring may enhance metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities reported for benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-9-11(27-15(20-9)23-5-2-3-6-23)13(25)24-7-4-10(8-24)12-21-14(26-22-12)16(17,18)19/h2-3,5-6,10H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPQAOHSDVZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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